molecular formula C52H100N2O3 B1594095 Calcium ionophore IV CAS No. 126572-74-5

Calcium ionophore IV

Cat. No.: B1594095
CAS No.: 126572-74-5
M. Wt: 801.4 g/mol
InChI Key: CLLKVTAGSOWKHA-UHFFFAOYSA-N
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Description

Calcium ionophore IV is a complex organic compound with the molecular formula C52H100N2O3 and a molecular weight of 801.4 g/mol. This compound is known for its unique structure, which includes a dicyclohexylamino group and long dioctadecyl chains. It is often used in various scientific research applications due to its distinctive chemical properties.

Preparation Methods

The synthesis of Calcium ionophore IV typically involves multiple steps, including the formation of intermediate compounds. One common synthetic route involves the reaction of dicyclohexylamine with ethyl chloroacetate to form an intermediate, which is then reacted with dioctadecylamine under controlled conditions to yield the final product. Industrial production methods may vary, but they generally follow similar principles, ensuring high purity and yield.

Chemical Reactions Analysis

Calcium ionophore IV undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amines.

    Substitution: Nucleophilic substitution reactions are common, where the dicyclohexylamino group can be replaced by other nucleophiles under appropriate conditions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Calcium ionophore IV has a wide range of scientific research applications, including:

    Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: This compound is utilized in studies involving membrane transport and ion channels due to its amphiphilic nature.

    Medicine: Research into its potential therapeutic applications is ongoing, particularly in the development of novel drug delivery systems.

    Industry: It is used in the formulation of specialty chemicals and materials, including surfactants and lubricants.

Mechanism of Action

The mechanism of action of Calcium ionophore IV involves its interaction with molecular targets such as ion channels and membrane proteins. Its amphiphilic structure allows it to integrate into lipid bilayers, affecting membrane fluidity and permeability. This can modulate the activity of membrane-bound enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar compounds to Calcium ionophore IV include other long-chain amides and amines. For example:

    N,N-Dioctadecylacetamide: Similar in structure but lacks the dicyclohexylamino group.

    2-(Dicyclohexylamino)acetamide: Contains the dicyclohexylamino group but has shorter alkyl chains.

The uniqueness of this compound lies in its combination of long alkyl chains and the dicyclohexylamino group, which imparts distinct chemical and physical properties.

Properties

IUPAC Name

2-[2-(dicyclohexylamino)-2-oxoethoxy]-N,N-dioctadecylacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C52H100N2O3/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-39-45-53(46-40-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2)51(55)47-57-48-52(56)54(49-41-35-33-36-42-49)50-43-37-34-38-44-50/h49-50H,3-48H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLLKVTAGSOWKHA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCCCN(CCCCCCCCCCCCCCCCCC)C(=O)COCC(=O)N(C1CCCCC1)C2CCCCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C52H100N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80345108
Record name Calcium ionophore IV
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80345108
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

801.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

126572-74-5
Record name Calcium ionophore IV
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80345108
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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